tert-butyl 2-(2-aminoacetamido)acetate

Catalog No.
S6515472
CAS No.
14664-05-2
M.F
C8H16N2O3
M. Wt
188.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 2-(2-aminoacetamido)acetate

CAS Number

14664-05-2

Product Name

tert-butyl 2-(2-aminoacetamido)acetate

Molecular Formula

C8H16N2O3

Molecular Weight

188.2

Tert-butyl 2-(2-aminoacetamido)acetate is a chemical compound that combines the structural features of tert-butyl groups with an aminoacetamido functional group. It has the molecular formula C${10}$H${19}$N${3}$O${3}$, which indicates it contains carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the tert-butyl group contributes to its lipophilicity, while the aminoacetamido moiety may impart biological activity, making this compound of interest in medicinal chemistry and related fields.

There is no known information regarding the mechanism of action of tert-butyl 2-(2-aminoacetamido)acetate in biological systems.

  • Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat [].
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place according to recommended protocols.
  • Because the structure includes an amide, it is advisable to assume some degree of skin or eye irritation potential.

Potential Building Block for Peptide Synthesis

tert-butyl 2-(2-aminoacetamido)acetate, also known as tert-butyl glycine ethyl ester or Rink amide linker, is a chemical compound of interest in peptide synthesis. Peptides are chains of amino acids linked by amide bonds. They play crucial roles in biological processes and have numerous applications in medicine and materials science [].

The interesting feature of tert-butyl 2-(2-aminoacetamido)acetate lies in its functional groups:

  • tert-Butyl protecting group: The tert-butyl group helps shield the carboxylic acid (COOH) functionality during peptide chain assembly. This allows for selective manipulation of other parts of the peptide molecule [].
  • Glycine amino acid moiety: The glycine unit introduces an amide bond into the peptide backbone.
  • Ethyl ester group: The ethyl ester group serves as a reactive site for further chain elongation in peptide synthesis [].
Typical of amides and esters. Notably, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid and tert-butyl alcohol. Additionally, it can be involved in amidation reactions where it reacts with carboxylic acids to form amides, facilitated by catalysts such as B(OCH${2}$CF${3}$)$_{3}$ in solvent systems like tert-butyl acetate . These reactions are significant in synthesizing more complex molecules in pharmaceutical applications.

The biological activity of tert-butyl 2-(2-aminoacetamido)acetate is largely determined by its structural components. The aminoacetamido group suggests potential interactions with biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may exhibit antimicrobial properties or act as enzyme inhibitors. For instance, compounds featuring amino acid derivatives are often explored for their roles in modulating biological pathways and therapeutic effects.

Synthesis of tert-butyl 2-(2-aminoacetamido)acetate can be achieved through several methods:

  • Direct Amidation: This involves reacting tert-butyl acetate with an appropriate amino compound under catalytic conditions.
  • Acid-Catalyzed Reactions: Utilizing acid catalysts to facilitate the reaction between tert-butyl alcohol and aminoacetic acid.
  • Microwave-Assisted Synthesis: This modern approach can enhance reaction rates and yields by using microwave irradiation to promote the reaction conditions.

These methods highlight the versatility of synthetic routes available for preparing this compound.

Tert-butyl 2-(2-aminoacetamido)acetate has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a building block for synthesizing bioactive compounds or pharmaceuticals.
  • Biochemical Research: Its derivatives could be used in studies exploring enzyme inhibition or protein interactions.
  • Agricultural Chemistry: Similar compounds have been investigated for use as agrochemicals or growth regulators.

Interaction studies involving tert-butyl 2-(2-aminoacetamido)acetate often focus on its binding affinity to biological macromolecules. Such studies can reveal insights into its mechanism of action and potential therapeutic uses. For example, research on structurally similar compounds has shown their ability to inhibit specific enzymes or interact with cell receptors, which could be extrapolated to predict the behavior of this compound.

Several compounds share structural similarities with tert-butyl 2-(2-aminoacetamido)acetate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-aminoacetateC$_6$H$_13$N$_O$Simpler structure; used in peptide synthesis
Tert-butyl 2-(tert-butylamino)acetateC${10}$H${21}$N$_{O_2}$More complex; potential for varied biological activity
N,N-DiethylglycineC$_6$H$_13$N$_O_2$Similar amino acid derivative; used in drug design

Uniqueness

Tert-butyl 2-(2-aminoacetamido)acetate's uniqueness lies in its combination of a bulky tert-butyl group with an aminoacetamido moiety, which may enhance its lipophilicity and biological interactions compared to simpler amino acid derivatives. This structural configuration may lead to distinct pharmacokinetic properties, making it a candidate for further exploration in drug development.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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